NBDT

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

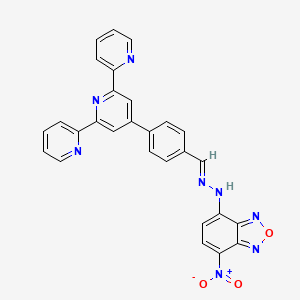

Fórmula molecular |

C28H18N8O3 |

|---|---|

Peso molecular |

514.5 g/mol |

Nombre IUPAC |

N-[(E)-[4-(2,6-dipyridin-2-yl-4-pyridinyl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine |

InChI |

InChI=1S/C28H18N8O3/c37-36(38)26-12-11-23(27-28(26)35-39-34-27)33-31-17-18-7-9-19(10-8-18)20-15-24(21-5-1-3-13-29-21)32-25(16-20)22-6-2-4-14-30-22/h1-17,33H/b31-17+ |

Clave InChI |

AKPGMGKRULPEJL-KBVAKVRCSA-N |

SMILES isomérico |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)/C=N/NC5=CC=C(C6=NON=C56)[N+](=O)[O-] |

SMILES canónico |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C=NNC5=CC=C(C6=NON=C56)[N+](=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NBDT (Novel B-Raf Degrader and Tyrosine-kinase inhibitor): A Hypothetical Anti-Cancer Agent

Disclaimer: The term "NBDT" does not correspond to a recognized therapeutic agent in publicly available scientific literature. Therefore, this document presents a hypothetical case study of a fictional molecule, designated as this compound (Novel B-Raf Degrader and Tyrosine-kinase inhibitor), to illustrate the format and content of a technical guide for drug development professionals. All data, mechanisms, and protocols are illustrative examples.

Introduction

This compound is a novel, orally bioavailable small molecule designed as a potent and selective anti-cancer agent. It represents a new class of dual-action compounds, functioning as both a targeted protein degrader and a multi-kinase inhibitor. This guide provides a comprehensive overview of this compound's mechanism of action, preclinical data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound is engineered to exert its anti-neoplastic effects through a dual mechanism targeting key nodes in oncogenic signaling pathways:

-

Targeted Degradation of B-Raf: this compound is a proteolysis-targeting chimera (PROTAC) that induces the ubiquitination and subsequent proteasomal degradation of both wild-type and mutant forms of the B-Raf proto-oncogene, a serine/threonine-protein kinase. This action effectively removes a critical upstream activator of the MAPK/ERK signaling cascade.

-

Inhibition of Receptor Tyrosine Kinases: this compound also competitively binds to the ATP-binding site of several receptor tyrosine kinases (RTKs), including VEGFR2 and PDGFRβ, thereby inhibiting their catalytic activity and downstream signaling involved in angiogenesis and cell proliferation.[1]

By simultaneously degrading B-Raf and inhibiting key RTKs, this compound offers a multi-pronged attack on tumor growth, proliferation, and survival.

Signaling Pathway

The primary target of this compound is the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[2] this compound's dual-action mechanism is depicted in the signaling pathway diagram below.

References

The Core Principles of NBDT in Bacterial Uptake Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of 7-nitrobenz-2-oxa-1,3-diazole (NBD) derivatives, particularly NBDT (3-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-3-toluene), as fluorescent probes in the study of bacterial uptake mechanisms. Understanding how molecules traverse the bacterial cell envelope is critical for the development of new antimicrobial agents and for elucidating fundamental bacterial physiology. NBD-based probes offer a powerful tool for real-time, quantitative analysis of these processes.

Introduction to this compound and its Fluorescent Properties

The NBD fluorophore is a small, environmentally sensitive dye that has become an invaluable tool in biological research. Its utility in bacterial uptake studies stems from several key characteristics:

-

Environmental Sensitivity : The fluorescence of NBD is highly dependent on the polarity of its surrounding environment. It exhibits weak fluorescence in aqueous (polar) solutions but becomes brightly fluorescent in hydrophobic (nonpolar) environments, such as the lipid bilayers of cell membranes or the interior of proteins[1]. This property allows for the tracking of NBD-labeled molecules as they move from the extracellular medium into and across the bacterial cell envelope.

-

Favorable Spectral Properties : this compound, a fluorescently labeled toluene (B28343) analogue, has excitation peaks at approximately 444 nm and 475 nm, with an emission peak around 537 nm[2]. These spectral characteristics are compatible with standard fluorescence microscopy and flow cytometry filter sets, making it accessible for a wide range of laboratory setups.

-

Versatility in Labeling : The reactive precursor of NBD, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), readily reacts with primary and secondary amines and thiols. This allows for the straightforward synthesis of a wide variety of NBD-labeled molecules, including analogs of nutrients (like glucose), amino acids, peptides, and antibiotics, enabling the study of diverse bacterial transport systems[3][4].

Mechanisms of this compound-Labeled Molecule Uptake in Bacteria

The transport of this compound-conjugated molecules into bacterial cells is not governed by a single mechanism but is dependent on the nature of the conjugated molecule and the species of bacteria. The bacterial cell envelope, particularly in Gram-negative bacteria, presents a formidable barrier. Key pathways and factors influencing uptake include:

-

Porin-Mediated Diffusion : In Gram-negative bacteria, the outer membrane is studded with porins, which are water-filled channels that allow the passive diffusion of small, hydrophilic molecules. The uptake of some this compound-labeled nutrients, such as the glucose analog 2-NBDG, is thought to occur through these channels[5]. The specificity of transport can be influenced by the specific porins expressed by the bacterium, such as the OprB sugar-specific porin in Pseudomonas[6].

-

Active Transport Systems : Many essential nutrients, including amino acids and peptides, are actively transported across the inner bacterial membrane by dedicated transporter proteins. These include ATP-binding cassette (ABC) transporters and proton-motive force-driven transporters[2][7]. When this compound is conjugated to these molecules, their uptake can be used to probe the activity and specificity of these transport systems.

-

Efflux Pumps : Bacteria possess efflux pumps, such as the AcrAB-TolC system in E. coli, which actively expel a broad range of toxic compounds, including some antibiotics and fluorescent dyes[8]. This compound-labeled substrates are often subject to efflux, which can reduce their intracellular accumulation. The use of efflux pump inhibitors (EPIs) is therefore a crucial component of many this compound-based uptake assays to enable accurate quantification of influx[2].

Below is a diagram illustrating the general pathways for the uptake and efflux of this compound-labeled molecules in a Gram-negative bacterium.

References

- 1. Use of a Fluorescent Analog of Glucose (2-NBDG) To Identify Uncultured Rumen Bacteria That Take Up Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of efflux pumps aids small-molecule probe-based fluorescence labeling and imaging in the Gram-negative bacterium Escherichia coli (2021) | Fumihiro Ishikawa | 4 Citations [scispace.com]

- 5. Inhibitory Effects of d-Amino Acids on Staphylococcus aureus Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of efflux pumps aids small-molecule probe-based fluorescence labeling and imaging in the Gram-negative bacterium Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression of the Staphylococcus aureus UDP-N-acetylmuramoyl- L-alanyl-D-glutamate:L-lysine ligase in Escherichia coli and effects on peptidoglycan biosynthesis and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Visualizing the Journey of Hydrophobic Compounds: An In-depth Technical Guide to Nitrobenzoxadiazole (NBD) Fluorophores

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD), a powerful fluorescent tool for visualizing the transport of hydrophobic compounds within cellular environments. Understanding the intracellular trafficking of lipids and other hydrophobic molecules is critical in numerous fields, including drug discovery, cell biology, and the study of metabolic diseases. NBD-based probes offer a robust method to track these molecules in real-time, providing insights into their uptake, distribution, and metabolic fate.

Core Principles of NBD as a Hydrophobic Probe

The utility of NBD as a fluorescent reporter for hydrophobic transport lies in its environment-sensitive fluorescence. The NBD fluorophore exhibits weak fluorescence in aqueous, polar environments but becomes brightly fluorescent when it partitions into a nonpolar, hydrophobic environment, such as a lipid bilayer. This property allows for a high signal-to-noise ratio when visualizing NBD-labeled compounds that have been incorporated into cellular membranes.

NBD is commonly conjugated to various hydrophobic molecules, including fatty acids, ceramides (B1148491), cholesterol, and phospholipids. These labeled analogs often mimic the behavior of their endogenous counterparts, allowing for the study of their transport and localization within cells.

Quantitative Data: Photophysical Properties of NBD Probes

The selection of an appropriate NBD probe and the setup of imaging instrumentation require an understanding of its spectral properties. The following tables summarize key photophysical data for NBD and some of its commonly used lipid derivatives.

| Property | NBD (General) | NBD-PE (16:0) | NBD C6-Ceramide |

| Excitation Max (λex) | ~467 nm[1] | ~463 nm[2] | ~466 nm[3] |

| Emission Max (λem) | ~538 nm[1] | ~536 nm[2] | ~536 nm[3] |

| Extinction Coefficient (ε) | Varies | 22,000 M⁻¹cm⁻¹[2] | Not Specified |

| Emission Color | Green | Green | Green |

Table 1: Spectral Properties of Common NBD Probes.

The fluorescence quantum yield of NBD is highly dependent on the polarity of the solvent, a key feature of its utility as a hydrophobic probe.

| Solvent | Quantum Yield (Φ) |

| Water | Very Low[4] |

| Methanol | Higher |

| Ethanol (B145695) | Higher |

| Tetrahydrofuran | Significant Enhancement[4] |

Table 2: Environmental Sensitivity of NBD Fluorescence Quantum Yield. Absolute values can vary between specific NBD conjugates.

Experimental Protocols

Accurate and reproducible visualization of hydrophobic compound transport using NBD probes relies on meticulous experimental technique. Below are detailed protocols for key procedures.

Protocol 1: Preparation of NBD-Lipid/BSA Complex for Cellular Delivery

Hydrophobic NBD-labeled lipids are not readily soluble in aqueous cell culture media. Complexing them with fatty acid-free Bovine Serum Albumin (BSA) is essential for their efficient delivery to cells.[3]

Materials:

-

NBD-labeled lipid (e.g., NBD C6-Ceramide)

-

Chloroform:Ethanol (19:1 v/v)

-

Absolute Ethanol

-

Defatted, fatty acid-free BSA

-

Hanks' Buffered Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES) or Phosphate-Buffered Saline (PBS)

-

Glass test tubes

-

Nitrogen gas source

-

Vacuum system

-

Vortex mixer

Procedure:

-

Prepare NBD-Lipid Stock: Prepare an approximately 1 mM stock solution of the NBD-labeled lipid in chloroform:ethanol (19:1 v/v).[5]

-

Dry the Lipid: Dispense the desired volume of the stock solution (e.g., 50 µL for a final 5 µM working solution in 10 mL) into a small glass test tube. Dry the lipid first under a gentle stream of nitrogen gas and then under a vacuum for at least one hour to remove all solvent.[5]

-

Resuspend in Ethanol: Redissolve the dried lipid film in a small volume of absolute ethanol (e.g., 200 µL).[5]

-

Prepare BSA Solution: In a sterile 50 mL plastic centrifuge tube, dissolve defatted BSA in HBSS/HEPES to a final concentration of 0.34 mg/mL.[5]

-

Form the Complex: Vigorously agitate the BSA solution on a vortex mixer. While vortexing, inject the ethanolic NBD-lipid solution into the BSA solution.[3]

-

Storage: The resulting NBD-lipid/BSA complex (e.g., 5 µM) can be stored in a plastic tube at -20°C.[3]

Protocol 2: Staining of the Golgi Apparatus in Live Cells with NBD C6-Ceramide

NBD C6-Ceramide is a widely used probe that selectively accumulates in the Golgi apparatus, making it an excellent tool for visualizing this organelle and studying sphingolipid transport.[3]

Materials:

-

Cells grown on glass coverslips or glass-bottom dishes

-

NBD C6-Ceramide/BSA complex (from Protocol 1, typically 5 µM)

-

Appropriate cell culture medium (e.g., HBSS/HEPES)

-

Ice bath

Procedure:

-

Cell Preparation: Rinse cells grown on coverslips with an appropriate medium (e.g., HBSS/HEPES).[3]

-

Labeling: Incubate the cells with 5 µM NBD C6-Ceramide/BSA complex in HBSS/HEPES for 30 minutes at 4°C on an ice bath. The low temperature allows the probe to label the plasma membrane while minimizing endocytosis.[5]

-

Washing: Rinse the sample several times with ice-cold medium to remove the excess probe.[5]

-

Chase: Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes. This "chase" period allows for the internalization and transport of the ceramide to the Golgi apparatus.[5]

-

Final Wash and Imaging: Wash the sample in fresh medium and examine it using a fluorescence microscope equipped with a standard filter set for green fluorescence (Excitation ~466 nm, Emission ~536 nm). Prominent labeling of the Golgi apparatus should be visible.[3]

Protocol 3: Staining of the Golgi Apparatus in Fixed Cells with NBD C6-Ceramide

Fixation allows for the preservation of cellular structures for more detailed or delayed analysis.

Materials:

-

Cells grown on glass coverslips

-

Fixative solution (e.g., 2-4% paraformaldehyde in PBS)

-

NBD C6-Ceramide/BSA complex (from Protocol 1, typically 5 µM)

-

HBSS/HEPES or PBS

-

10% Fetal Calf Serum or 2 mg/mL BSA in HBSS/HEPES

-

Mounting medium

Procedure:

-

Cell Preparation and Fixation: Rinse cells with HBSS/HEPES and fix for 5-10 minutes at room temperature in the fixative solution.[3]

-

Washing: Rinse the sample several times with ice-cold HBSS/HEPES.[3]

-

Labeling: Transfer the coverslips to an ice bath and incubate for 30 minutes at 4°C with 5 µM NBD C6-Ceramide/BSA complex.[3]

-

Enhance Staining: Rinse in HBSS/HEPES and incubate for 30-90 minutes at room temperature with 10% fetal calf serum or 2 mg/mL BSA to enhance Golgi staining.[5]

-

Final Wash and Mounting: Wash the sample in fresh HBSS/HEPES, mount on a microscope slide using a suitable mounting medium, and examine by fluorescence microscopy.[3]

Protocol 4: Quantifying NBD-Lipid Internalization and Removal of Extracellular Probe

To quantify the amount of internalized NBD-lipid, it is crucial to remove the probe that remains on the outer leaflet of the plasma membrane. This can be achieved by "back-extraction" with BSA or by chemical quenching with sodium dithionite (B78146).[6]

Method A: BSA Back-Extraction

-

Label Cells: Label cells with the NBD-lipid/BSA complex as described in the relevant protocol.

-

Back-Extraction: After the labeling and chase period, remove the medium and wash the cells twice with a pre-warmed BSA solution (e.g., 5% w/v fatty acid-free BSA in HBSS/HEPES).[6] Incubate for a short period (e.g., 1 minute) during each wash.[6]

-

Final Wash: Wash the cells with fresh medium without BSA.

-

Imaging/Quantification: Proceed with imaging or quantitative analysis (e.g., flow cytometry). The remaining fluorescence represents the internalized pool of the NBD-lipid.

Method B: Dithionite Quenching Sodium dithionite is a membrane-impermeable chemical that quenches the fluorescence of NBD molecules on the outer leaflet of the plasma membrane.

-

Prepare Dithionite Solution: Freshly prepare a stock solution of sodium dithionite (e.g., 1 M in 10 mM Tris, pH 9).[7]

-

Label Cells: Label cells with the NBD-lipid/BSA complex.

-

Quenching: After labeling, treat the cells at 4°C with a working solution of the quencher (e.g., 25 mM sodium dithionite).[7]

-

Imaging/Quantification: The remaining fluorescence corresponds to the NBD probes protected within the cell's interior.

Visualizing Signaling Pathways and Workflows

The transport of hydrophobic compounds is intrinsically linked to various cellular signaling pathways. Visualizing this transport with NBD probes provides a powerful tool to study these processes.

Sphingolipid Metabolism and Signaling

NBD C6-Ceramide is a key tool for studying the sphingolipid metabolic pathway. Ceramide is synthesized in the endoplasmic reticulum (ER) and transported to the Golgi apparatus by both vesicular and non-vesicular pathways, the latter mediated by the CERT protein.[8][9] In the Golgi, ceramide is a critical branch point where it is converted into other signaling molecules like sphingomyelin (B164518) and glucosylceramide by Golgi-resident enzymes.[10] These metabolites are then trafficked to other cellular compartments. The localization and concentration of these sphingolipids are crucial for regulating processes such as apoptosis, cell proliferation, and stress responses.[10][11] By using NBD-ceramide, researchers can visually track its conversion and transport, providing insights into the activity of key enzymes in this pathway and how they are affected by drug candidates.[10]

Cholesterol Transport and Lipid Raft Dynamics

NBD-cholesterol is used to study the trafficking of cholesterol and its role in the formation of lipid rafts.[12] Lipid rafts are dynamic microdomains within the plasma membrane enriched in cholesterol and sphingolipids that act as platforms for signal transduction.[3][13] Visualizing the distribution of NBD-cholesterol can provide information on the integrity and dynamics of these rafts and how they are modulated by various stimuli or pharmacological agents. This is particularly relevant for studying signaling pathways that are initiated within lipid rafts, such as those involving G-protein coupled receptors and receptor tyrosine kinases.

General Experimental Workflow for NBD-Lipid Uptake Studies

The following diagram illustrates a typical workflow for studying the uptake and transport of a hydrophobic compound using an NBD-labeled lipid.

By providing a visual and quantitative measure of hydrophobic compound transport, NBD-based probes are indispensable tools for researchers in basic science and drug development. This guide offers a foundational understanding and practical protocols to effectively utilize this technology to unravel the complex movements of lipids and other hydrophobic molecules within the cell.

References

- 1. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Lipid sensing and lipid sensors: Monitoring the distribution and dynamics of signaling microdomains in living cells with lipid-specific probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organization and dynamics of NBD-labeled lipids in lipid bilayer analyzed by FRET using the small membrane fluorescent probe AHBA as donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vesicular and nonvesicular transport of ceramide from ER to the Golgi apparatus in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unraveling the molecular principles by which ceramides commit cells to death [cell-stress.com]

- 12. NBD-cholesterol probes to track cholesterol distribution in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Excitation and Emission Spectra of NBDT Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of Nitrobenzothiadiazole (NBDT) dyes, a class of environmentally sensitive fluorophores. This compound derivatives are of significant interest in biological and pharmaceutical research due to their compact size, neutral charge, and notable solvatochromism, where their fluorescence characteristics change in response to the local environment. This sensitivity makes them powerful tools for developing fluorescent probes designed to be embedded within peptides or proteins to study molecular structure, function, and interactions.[1]

Core Photophysical Properties of this compound Dyes

The fluorescence of this compound dyes originates from an intramolecular charge transfer (ICT) process. The benzothiadiazole core acts as an electron acceptor, while the substituted amino group at the 4-position serves as an electron donor, creating a "push-pull" electronic system. This architecture is responsible for their sensitivity to solvent polarity.[1]

A key characteristic of this compound dyes is their solvatochromism. Generally, as the polarity of the solvent increases, the emission spectrum of the dye undergoes a bathochromic (red) shift, and the fluorescence quantum yield tends to decrease.[1] This phenomenon occurs because the more polar solvent better stabilizes the charge-separated excited state, lowering its energy level and thus altering the emission wavelength.[1] Furthermore, this compound derivatives exhibit good chemical and photostability, which is crucial for their application in biological imaging and sensing.[1]

Quantitative Spectral Data

The photophysical properties of this compound derivatives can be tuned by altering the substitution pattern on the aromatic core. The following table summarizes the spectral data for a series of functionalized this compound dyes in a nonpolar solvent, toluene, as reported in key literature.

| Compound | Description | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Molar Absorptivity (ε, M-1cm-1) | Quantum Yield (Φf) |

| 1 | Unsubstituted Core | 454 | 545 | 3830 | 12,300 | 0.49 |

| 2 | N-Methyl | 475 | 560 | 3280 | 13,900 | 0.70 |

| 3 | 5-Methyl | 458 | 552 | 3900 | 13,400 | 0.58 |

| 4 | 5-Methyl, N-Methyl | 478 | 565 | 3290 | 14,500 | 0.81 |

| 5 | 6-Methyl | 455 | 548 | 3900 | 12,700 | 0.54 |

| 6 | 6-Methyl, N-Methyl | 476 | 562 | 3290 | 14,200 | 0.76 |

| 7 (NBTD-Gly Analog) | Dipeptidomimetic Scaffold, 5-Methyl | 458 | 552 | 3900 | 13,400 | 0.58 |

| 8 | Dipeptidomimetic, 5-Methyl, N-Methyl | 478 | 565 | 3290 | 14,500 | 0.81 |

| 9 (NBTD-Gly) | Dipeptidomimetic Scaffold | 454 | 545 | 3830 | 12,300 | 0.49 |

| 10 | Dipeptidomimetic, N-Methyl | 475 | 560 | 3280 | 13,900 | 0.70 |

| 11 | Dipeptidomimetic, 6-Methyl | 455 | 548 | 3900 | 12,700 | 0.54 |

Data sourced from Khdour, O. M., et al. (2025), ACS Omega. All measurements were conducted in toluene.[1]

Visualizing this compound Dye Properties and Analysis

To better understand the workflow for characterizing these dyes and the principles behind their behavior, the following diagrams illustrate key processes and concepts.

Caption: Solvatochromic effect in this compound push-pull fluorophores.

Caption: Experimental workflow for spectral characterization.

Experimental Protocols

The following section outlines a generalized, detailed methodology for measuring the key spectral properties of this compound dyes.

Materials and Instruments

-

This compound Dye : Synthesized and purified target compound.

-

Solvents : Spectroscopic grade solvents of varying polarities (e.g., toluene, dioxane, ethanol, water).

-

Spectrofluorometer : An instrument capable of measuring both excitation and emission spectra (e.g., Edinburgh Instruments FS5 or similar).

-

UV-Vis Spectrophotometer : To measure absorbance spectra.

-

Quartz Cuvettes : 1 cm path length, for holding samples.

-

Fluorescence Standard : A compound with a known quantum yield for relative quantum yield calculations (e.g., fluorescein (B123965) in 0.1 M NaOH).

Sample Preparation

-

Stock Solution : Prepare a concentrated stock solution of the this compound dye (e.g., 1 mM) in a suitable solvent like DMSO or DMF.

-

Working Solutions : Prepare fresh working solutions for measurement by diluting the stock solution in the solvent of interest. The final concentration should be adjusted so that the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.

Measurement of Absorption and Emission Spectra

-

Blank Measurement : Fill a quartz cuvette with the pure solvent to be used and record a blank spectrum in the UV-Vis spectrophotometer to serve as a baseline.

-

Absorbance Spectrum : Record the absorbance spectrum of the this compound dye solution over the desired wavelength range (e.g., 300-700 nm).

-

Determine Excitation Maximum (λabs) : Identify the wavelength of maximum absorbance from the recorded spectrum.

-

Emission Spectrum :

-

Using the spectrofluorometer, set the excitation wavelength to the determined λabs.

-

Scan the emission monochromator over a wavelength range starting approximately 10-20 nm above the excitation wavelength to a point where the fluorescence signal returns to baseline (e.g., for λabs at 460 nm, scan from 480 nm to 750 nm).

-

The peak of the resulting spectrum is the wavelength of maximum emission (λem).

-

Determination of Fluorescence Quantum Yield (Φf)

The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity and the absorbance of the this compound sample to that of a reference standard.

-

Measure Standard : Record the absorbance and fluorescence emission spectra of the quantum yield standard (e.g., fluorescein) under the same experimental conditions (slit widths, excitation wavelength) as the sample. Ensure the absorbance of the standard is also < 0.1.

-

Calculate Quantum Yield : Use the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Subscripts 'sample' and 'std' refer to the this compound dye and the standard, respectively.

-

Calculation of Stokes Shift

The Stokes shift, which represents the difference in energy between the absorbed and emitted photons, is calculated in both nanometers and wavenumbers (cm-1) for a more meaningful comparison.

-

In nanometers (nm) : Stokes Shift = λem - λabs

-

In wavenumbers (cm-1) : Stokes Shift = (1/λabs - 1/λem) * 107

References

An In-depth Technical Guide to the Interaction of N-terminal Basic Domain-containing Toxins with Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms, experimental evaluation, and quantitative analysis of the interaction between N-terminal Basic Domain-containing Toxins (NBDTs) and bacterial cell membranes. This document is intended to serve as a valuable resource for researchers in microbiology, toxicology, and pharmacology, as well as professionals involved in the development of novel antimicrobial agents.

Introduction to N-terminal Basic Domain-containing Toxins (NBDTs)

While "NBDT" is not a formal classification, it conceptually encompasses a diverse group of bacterial protein toxins and antimicrobial peptides characterized by the presence of an N-terminal region rich in basic amino acid residues. This positively charged domain is a key determinant in the initial interaction with the predominantly anionic surfaces of bacterial cell membranes. This electrostatic attraction is the first step in a cascade of events that can lead to membrane disruption, pore formation, and ultimately, cell death.

This guide will focus on several well-characterized toxin families that exemplify the this compound paradigm, including lantibiotics, certain clostridial glucosylating toxins, Pasteurella multocida toxin (PMT), and MARTX toxins. Understanding the intricacies of their interaction with bacterial membranes is paramount for the development of novel therapeutics that can either mimic their bactericidal activity or inhibit their pathogenic effects.

General Mechanism of Action

The interaction of NBDTs with bacterial cell membranes is a multi-step process that can be broadly categorized as follows:

-

Electrostatic Attraction and Binding: The positively charged N-terminal basic domain of the toxin is electrostatically attracted to the negatively charged components of the bacterial membrane, such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). In some cases, specific receptors like Lipid II are utilized for high-affinity binding.

-

Conformational Changes and Membrane Insertion: Upon binding, the toxin may undergo conformational changes, leading to the insertion of hydrophobic regions into the lipid bilayer.

-

Oligomerization: Multiple toxin monomers can assemble on the membrane surface or within the lipid bilayer to form a pre-pore or a mature pore complex.

-

Pore Formation and/or Effector Translocation: The final step often involves the formation of a transmembrane pore, leading to the leakage of ions and metabolites and the dissipation of the membrane potential. Alternatively, the N-terminal domain may facilitate the translocation of a catalytic C-terminal domain into the cytoplasm.

Key Toxin Families with N-terminal Basic Domains

Lantibiotics (e.g., Nisin)

Lantibiotics are a class of polycyclic antibacterial peptides that utilize a specific N-terminal domain to bind to Lipid II, a precursor in bacterial cell wall synthesis.[1][2] This high-affinity interaction serves to anchor the peptide to the membrane and facilitates subsequent pore formation.[3][4] The dual mechanism of inhibiting cell wall synthesis and disrupting the membrane makes lantibiotics highly potent antimicrobial agents.[3]

Clostridial Glucosylating Toxins (e.g., C. difficile Toxin A)

Large clostridial toxins like Clostridium difficile Toxin A (TcdA) possess a complex domain architecture. While the C-terminus is primarily responsible for receptor binding on host cells, the N-terminal domain harbors the catalytic glucosyltransferase activity.[5] The translocation of this N-terminal domain across the endosomal membrane is a critical step in pathogenesis. Studies on the binding of TcdA to intestinal brush border membranes have provided insights into its interaction with the cell surface.[6]

Pasteurella multocida Toxin (PMT)

PMT is an AB toxin where the N-terminal region is responsible for membrane receptor binding and translocation of the C-terminal catalytic domain.[7][8] The N-terminus of PMT has been shown to interact with membrane phospholipids, particularly sphingomyelin (B164518) and phosphatidylcholine.[7][9] This interaction is crucial for the toxin's entry into host cells.[7]

Multifunctional-Autoprocessing Repeats-in-Toxin (MARTX) Toxins

MARTX toxins are large, pore-forming toxins that deliver multiple effector domains into the host cell cytoplasm.[10] The N- and C-terminal repeat regions are proposed to form the transmembrane pore.[10] The cysteine protease domain (CPD) of some MARTX toxins is activated by binding to the eukaryotic-specific molecule inositol (B14025) hexakisphosphate (InsP6), which then triggers the release of the effector domains.[11]

Data Presentation: Quantitative Analysis of this compound-Membrane Interactions

The following tables summarize key quantitative data for the interaction of representative NBDTs with membranes or their binding partners.

| Toxin/Peptide | Binding Partner/Membrane | Method | Parameter | Value | Reference |

| Nisin | Lipid II | SPR | Ka | 2 x 107 M-1 | [3] |

| Nisin (S3T mutant) | Lipid II | SPR | Ka | 0.043 x 107 M-1 | [3] |

| Bovicin HC5 | Lipid II | Not specified | Ka | 3.1 x 106 M-1 | [1] |

| C. difficile Toxin A | Infant Hamster BBMs | Radioligand Binding | Kd | 66.7 nM | [6] |

| C. difficile Toxin A | Adult Hamster BBMs | Radioligand Binding | Kd | 27 nM | [6] |

| V. cholerae MARTX CPD | InsP6 | ITC | Kd | 0.6 µM | [11] |

BBMs: Brush Border Membranes; Ka: Association constant; Kd: Dissociation constant; ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.

| Toxin/Peptide | Assay System | Parameter | Value | Reference |

| Nisin Z | DOPC vesicles with Lipid II | Liposome (B1194612) Leakage | 50% leakage at 0.015 µM | [2] |

| Nisin Z | DOPG vesicles | Liposome Leakage | 50% leakage at 1.4 µM | [2] |

| Ionomycin | LUVs | Liposome Leakage | EC50 | 0.010 ± 0.001 mol% |

| SaroL-1 | H1299 Gb3 positive cells | Impedance-based cytotoxicity | Onset of effect | ~68 nM |

| SaroL-1 | AtlaZ system | Impedance-based cytotoxicity | EC50 | 1.2 µM |

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DOPG: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); LUVs: Large Unilamellar Vesicles; EC50: Half-maximal effective concentration.

Experimental Protocols

Liposome Leakage Assay (Fluorescence Dequenching)

This assay measures the ability of a toxin to permeabilize a lipid bilayer by monitoring the release of an encapsulated fluorescent dye and its quencher.[12][13]

5.1.1 Materials

-

Lipids (e.g., DOPC, DOPG) in chloroform (B151607)

-

8-Aminonaphthalene-1,3,6-Trisulfonic Acid (ANTS)

-

p-Xylene-Bis-Pyridinium Bromide (DPX)

-

HEPES buffer (pH 7.4)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Fluorometer

5.1.2 Methodology

-

Liposome Preparation:

-

A desired mixture of lipids is dried from chloroform under a stream of nitrogen gas to form a thin film.

-

The lipid film is hydrated with a solution containing ANTS and DPX in HEPES buffer.

-

The lipid suspension is subjected to several freeze-thaw cycles.

-

The suspension is then extruded through a polycarbonate membrane with a defined pore size to produce unilamellar vesicles of a uniform size.

-

-

Purification:

-

Free ANTS and DPX are removed from the liposome suspension by size-exclusion chromatography.

-

-

Leakage Assay:

-

The purified liposomes are diluted in HEPES buffer in a cuvette.

-

A baseline fluorescence reading is taken.

-

The toxin is added to the cuvette, and the fluorescence intensity is monitored over time.

-

At the end of the experiment, a detergent (e.g., Triton X-100) is added to lyse all liposomes, representing 100% leakage, to normalize the data.

-

-

Data Analysis:

-

The percentage of leakage is calculated using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent addition.

-

Surface Plasmon Resonance (SPR) for Toxin-Membrane Binding

SPR is a powerful technique for real-time, label-free analysis of binding kinetics between a toxin and a model membrane.

5.2.1 Materials

-

SPR instrument and sensor chips (e.g., L1 chip for liposome capture)

-

Liposomes prepared as described above (without encapsulated dyes)

-

Purified toxin

-

Running buffer (e.g., HEPES-buffered saline)

5.2.2 Methodology

-

Sensor Chip Preparation:

-

The L1 sensor chip is conditioned according to the manufacturer's instructions.

-

-

Liposome Immobilization:

-

A suspension of liposomes is injected over the sensor surface, where they are captured on the lipophilic surface of the chip to form a lipid bilayer.

-

-

Binding Analysis:

-

A baseline is established by flowing running buffer over the immobilized liposomes.

-

The toxin, at various concentrations, is injected over the surface, and the association is monitored in real-time as a change in the SPR signal (response units, RU).

-

After the association phase, running buffer is flowed over the surface to monitor the dissociation of the toxin from the liposomes.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Generalized mechanism of this compound interaction with a bacterial membrane.

Caption: Experimental workflow for the liposome leakage assay.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

The interaction of N-terminal Basic Domain-containing Toxins with bacterial membranes represents a critical area of study with significant implications for both understanding bacterial pathogenesis and developing new antimicrobial strategies. The initial electrostatic interaction, driven by the N-terminal basic domain, is a common theme among a diverse range of toxins. By employing the detailed experimental protocols and quantitative analysis methods outlined in this guide, researchers can further elucidate the molecular mechanisms of these potent biomolecules. A deeper understanding of these interactions will undoubtedly pave the way for the rational design of novel therapeutics to combat the growing threat of antibiotic-resistant bacteria.

References

- 1. Role of Lipid II and Membrane Thickness in the Mechanism of Action of the Lantibiotic Bovicin HC5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Specific binding of nisin to the peptidoglycan precursor lipid II combines pore formation and inhibition of cell wall biosynthesis for potent antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Lantibiotic Nisin Induces Lipid II Aggregation, Causing Membrane Instability and Vesicle Budding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Binding kinetics of Clostridium difficile toxins A and B to intestinal brush border membranes from infant and adult hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Membrane interaction of Pasteurella multocida toxin involves sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane interaction of Pasteurella multocida toxin involves sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Vibrio cholerae MARTX toxin silences the inflammatory response to cytoskeletal damage before inducing actin cytoskeleton collapse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis of the activation of MARTX cysteine protease domain from Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Preliminary Studies Using NBDT for Toluene Uptake Analysis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of cellular uptake and efflux of hydrophobic molecules like toluene (B28343) is critical for understanding bacterial resistance mechanisms, bioremediation processes, and the development of targeted therapeutic strategies. Toluene, a prevalent environmental pollutant and industrial solvent, can exhibit significant toxicity to microorganisms. However, certain bacteria, such as strains of Pseudomonas putida, have evolved sophisticated systems to tolerate and even metabolize toluene. Understanding the dynamics of toluene transport across the bacterial cell membrane is paramount. This technical guide explores the use of the fluorescent probe NBDT (3-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-3-toluene) as a tool for the preliminary analysis of toluene uptake in bacteria. This compound, a fluorescently labeled toluene analog, allows for the visualization and quantification of toluene influx, providing valuable insights into the transport mechanisms involved.

This compound: A Fluorescent Analog for Toluene Uptake Studies

This compound is a novel fluorescent dye designed to mimic toluene and facilitate the study of its uptake mechanisms in living bacteria. Its core structure consists of a toluene moiety linked to a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. The NBD group is known for its environmental sensitivity, meaning its fluorescence properties can change based on the polarity of its surroundings, making it a valuable tool for tracking the molecule's movement from an aqueous environment into the hydrophobic interior of the cell membrane and cytoplasm.

Spectroscopic Properties

The fluorescence characteristics of this compound are crucial for its application in uptake assays. The dye exhibits distinct excitation and emission spectra that allow for its detection using standard fluorescence microscopy and flow cytometry instrumentation.

| Property | Wavelength (nm) |

| Excitation Peaks | 444 and 475 |

| Emission Peak | 537 |

| Table 1: Spectroscopic properties of this compound. [1] |

Experimental Protocols

This section details the methodologies for key experiments involving this compound for toluene uptake analysis, drawing from preliminary studies on toluene-degrading bacteria.

Synthesis of this compound

Principle: The synthesis of this compound is expected to proceed via the reaction of a suitable amine precursor of toluene with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F). The amino group of the toluene analog acts as a nucleophile, displacing the halogen on the NBD moiety. NBD-F is often more reactive than NBD-Cl, potentially leading to higher yields.[2][3][4]

Generalized Protocol:

-

Reactant Preparation: Dissolve 3-aminotoluene (or a similar aminotoluene isomer) in a suitable organic solvent such as ethanol (B145695) or acetonitrile.

-

Reaction Initiation: Add NBD-Cl or NBD-F to the solution. The reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate or triethylamine, to neutralize the liberated HCl or HF.[5][6]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Purification: Once the reaction is complete, the product can be purified using column chromatography on silica (B1680970) gel to isolate the this compound dye.

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as mass spectrometry and NMR spectroscopy.

Bacterial Strains and Culture Conditions

Preliminary studies have utilized both toluene-degrading bacteria and non-degrading control strains to investigate the specificity of toluene uptake mechanisms.

| Bacterial Strain | Relevant Characteristics | Reference Culture Conditions |

| Pseudomonas putida mt-2 | Toluene degrader | Grown on M9 minimal medium with toluene as the sole carbon source or glucose as a control. |

| Pseudomonas putida F1 | Toluene degrader | Grown on M9 minimal medium with toluene as the sole carbon source or glucose as a control. |

| Pseudomonas putida KT2440 | Non-toluene degrader (control) | Grown on M9 minimal medium with glucose. |

| Escherichia coli K12 | Non-toluene degrader (control) | Grown in Luria-Bertani (LB) medium. |

| Table 2: Bacterial strains used in this compound-based toluene uptake studies. [1] |

This compound Uptake Assay using Flow Cytometry

Flow cytometry provides a high-throughput method for quantifying the fluorescence of individual cells in a population, making it ideal for measuring this compound uptake.

Protocol:

-

Cell Preparation: Harvest bacterial cells in the exponential growth phase by centrifugation. Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any residual medium.

-

Cell Staining: Resuspend the washed cells in the buffer to a defined optical density (e.g., OD600 of 0.1). Add this compound to the cell suspension at a final concentration typically in the low micromolar range.

-

Incubation: Incubate the cell suspension with this compound for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

-

Inhibitor Treatment (Optional): To investigate the role of specific transport mechanisms, cells can be pre-incubated with inhibitors before the addition of this compound.

-

Efflux Pump Inhibition: Use a protonophore like carbonyl cyanide 3-chlorophenylhydrazone (CCCP) to dissipate the proton motive force that drives many efflux pumps.[1]

-

Porin Inhibition: Use a competitive inhibitor like cadaverine (B124047) to block porin-mediated transport.[1]

-

-

Flow Cytometry Analysis: Analyze the stained cell suspension using a flow cytometer equipped with appropriate lasers and filters for this compound excitation and emission. Gate the bacterial population based on forward and side scatter properties and measure the fluorescence intensity of individual cells.

-

Data Analysis: Quantify the mean fluorescence intensity of the cell population under different conditions (e.g., with and without inhibitors) to determine the extent of this compound uptake.

Proteomic Analysis of Membrane Proteins

Shotgun proteomics can be employed to identify changes in the abundance of membrane proteins in response to toluene exposure, providing insights into the molecular machinery involved in uptake and tolerance.[1]

Generalized Workflow:

-

Bacterial Culture: Grow bacteria in the presence and absence of toluene.

-

Membrane Protein Extraction: Isolate the membrane protein fraction from the bacterial cells.

-

Protein Digestion: Digest the extracted membrane proteins into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using tandem mass spectrometry to determine their amino acid sequences.

-

Protein Identification and Quantification: Search the obtained peptide sequences against a protein database to identify the corresponding proteins. Use label-free or label-based quantification methods to compare the relative abundance of proteins between the toluene-exposed and control samples.

Quantitative Data from Preliminary Studies

The use of inhibitors in conjunction with this compound uptake assays has provided quantitative insights into the contribution of different transport mechanisms.

| Bacterial Strain | Inhibitor | Concentration | Reduction in this compound Uptake (%) | Implied Mechanism |

| P. putida mt-2 (toluene-grown) | Cadaverine | Not specified | 25 | Porin-mediated |

| P. putida F1 (toluene-grown) | Cadaverine | Not specified | 42 | Porin-mediated |

| Table 3: Effect of porin inhibitor on this compound uptake in toluene-degrading bacteria. [1] |

Visualization of Toluene Transport Pathways

The following diagrams illustrate the proposed mechanisms of toluene transport in bacteria, based on findings from studies utilizing this compound and other methods.

References

- 1. This compound (3-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-3-toluene)--a novel fluorescent dye for studying mechanisms of toluene uptake into vital bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F) | Semantic Scholar [semanticscholar.org]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

NBDT as a Novel Tool for Studying Porin Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many small molecules, including antibiotics. Porins, a class of β-barrel proteins, form water-filled channels that facilitate the passive diffusion of hydrophilic molecules across this membrane.[1][2] Understanding the function and regulation of these channels is crucial for the development of new therapeutic agents that can effectively penetrate bacteria. This technical guide details the use of the fluorescent probe 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBDT) as a novel tool to investigate porin function, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

This compound, a fluorescently labeled toluene (B28343) analogue, has been successfully employed to study the uptake of hydrophobic compounds in bacteria. Its fluorescence properties allow for sensitive detection and quantification of its accumulation within cells, making it an excellent tool to probe transport mechanisms, including those mediated by porins.

Quantitative Data

The following tables summarize the key quantitative data related to the use of this compound in porin function studies.

Table 1: Fluorescence Properties of this compound

| Property | Value | Reference |

| Excitation Wavelengths | 444 nm and 475 nm | |

| Emission Wavelength | 537 nm |

Table 2: Effect of Porin Inhibitor on this compound Uptake in Pseudomonas putida

| Strain | Condition | This compound Uptake Reduction (%) | Reference |

| P. putida mt-2 | Toluene-grown + Cadaverine | 25 | |

| P. putida F1 | Toluene-grown + Cadaverine | 42 |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study porin function.

Protocol 1: this compound Uptake Assay in Bacteria using Flow Cytometry

This protocol describes the measurement of this compound uptake in a bacterial population using flow cytometry. The use of an efflux pump inhibitor, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), is critical for quantifying influx by preventing the active removal of this compound from the cells.

Materials:

-

Bacterial culture (e.g., Pseudomonas putida)

-

This compound (3-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-3-toluene)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)

-

Porin inhibitor (e.g., Cadaverine)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)

-

Microcentrifuge tubes

Procedure:

-

Bacterial Culture Preparation:

-

Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).

-

Wash the cell pellet twice with PBS to remove any residual medium.

-

Resuspend the cells in PBS to a final optical density (OD600) of 0.1.

-

-

Inhibitor Treatment (Optional):

-

To investigate the role of porins, pre-incubate a subset of the bacterial suspension with a known porin inhibitor (e.g., cadaverine) at a predetermined concentration.

-

Incubate for a specific duration (e.g., 30 minutes) at room temperature.

-

-

Efflux Pump Inhibition:

-

Add CCCP to all bacterial suspensions (including control and inhibitor-treated samples) to a final concentration that effectively inhibits efflux pumps (concentration to be optimized for the specific bacterial strain).

-

Incubate for a short period (e.g., 5-10 minutes) to allow for the inhibition of efflux activity.

-

-

This compound Staining:

-

Add this compound to the bacterial suspensions to a final concentration suitable for detection by flow cytometry (concentration to be optimized).

-

Incubate the samples in the dark at room temperature for a defined period (e.g., 15-30 minutes) to allow for this compound uptake.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Excite the samples using a 488 nm laser.

-

Collect the fluorescence emission in the appropriate channel (e.g., FITC channel, ~537 nm).

-

Acquire a sufficient number of events (e.g., 10,000-50,000 cells) for each sample.

-

Gate the bacterial population based on forward scatter (FSC) and side scatter (SSC) parameters.

-

Record the mean fluorescence intensity (MFI) of the gated population for each sample.

-

-

Data Analysis:

-

Compare the MFI of the control (this compound only), CCCP-treated, and inhibitor-treated samples.

-

The reduction in MFI in the presence of the porin inhibitor indicates the contribution of porins to this compound uptake.

-

Calculate the percentage of uptake reduction using the formula: [1 - (MFI_inhibitor / MFI_control)] * 100.

-

Protocol 2: Shotgun Proteome Analysis to Identify Toluene-Transporting Porins

This protocol outlines the general steps for identifying porins that may be involved in the transport of toluene and, by extension, this compound. This approach compares the proteome of bacteria grown on different carbon sources.

Materials:

-

Bacterial cultures grown on a control substrate (e.g., glucose) and an inducing substrate (e.g., toluene).

-

Cell lysis buffer

-

Protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE equipment and reagents

-

In-gel digestion reagents (e.g., trypsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Protein identification software

Procedure:

-

Protein Extraction:

-

Harvest bacterial cells grown on the different carbon sources.

-

Lyse the cells using an appropriate method (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Quantify the total protein concentration.

-

-

Protein Separation:

-

Separate the proteins by one-dimensional SDS-PAGE.

-

-

In-Gel Digestion:

-

Excise the entire protein lane from the gel and cut it into smaller pieces.

-

Destain the gel pieces.

-

Reduce and alkylate the cysteine residues.

-

Digest the proteins with trypsin overnight.

-

Extract the resulting peptides from the gel pieces.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted peptides by LC-MS/MS. The liquid chromatography step separates the peptides, and the tandem mass spectrometry step fragments the peptides and measures the mass-to-charge ratio of the fragments.

-

-

Protein Identification and Quantification:

-

Search the generated MS/MS spectra against a protein database of the organism of interest using a search engine (e.g., Mascot, Sequest).

-

Identify proteins that are significantly upregulated in the toluene-grown culture compared to the glucose-grown culture. These are potential candidates for toluene/NBDT transport.

-

Further bioinformatic analysis can be performed to predict the subcellular localization and function of the identified proteins, looking specifically for those annotated as porins or outer membrane proteins.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the study of porin function using this compound.

Caption: Experimental workflow for this compound uptake assay.

Caption: Workflow for identifying porin candidates.

Conclusion

This compound serves as a powerful and versatile fluorescent probe for the investigation of porin function in Gram-negative bacteria. Its application in conjunction with flow cytometry and proteomics provides a robust platform for quantifying substrate uptake and identifying the specific channels involved. The methodologies and data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at elucidating the role of porins in bacterial physiology and antibiotic resistance. Further exploration and optimization of these techniques will undoubtedly contribute to a deeper understanding of the bacterial outer membrane and facilitate the development of novel strategies to overcome this critical permeability barrier.

References

- 1. HopE and HopD Porin-Mediated Drug Influx Contributes to Intrinsic Antimicrobial Susceptibility and Inhibits Streptomycin Resistance Acquisition by Natural Transformation in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (3-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-3-toluene)--a novel fluorescent dye for studying mechanisms of toluene uptake into vital bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Safe Handling of NBDT

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

NBDT is a nitroaromatic heterocyclic compound with potential applications in antimicrobial and enzyme inhibition research. Its distinct structure warrants careful handling due to the potential for biological activity and associated hazards.

| Property | Value | Source |

| Chemical Name | 5-Nitrobenzo[d][1][2]dioxole-2-thione | - |

| CAS Number | 22876-21-7 | LookChem |

| Molecular Formula | C7H4N2O3S | LookChem |

| Molecular Weight | 196.18 g/mol | LookChem |

| Appearance | Pale yellow to yellow crystal/powder | TCI Chemicals |

| Melting Point | 244-245 °C | LookChem |

| Boiling Point | 326.7°C at 760 mmHg | LookChem |

| Flash Point | 151.4°C | LookChem |

| Storage | Sealed in a dry environment at 2-8°C | LookChem |

Hazard Identification and Precautionary Measures

Based on data from analogous compounds, this compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

| Hazard | GHS Classification (Analogue) | Precautionary Statement Codes (Analogue) |

| Skin Irritation | Category 2 | P264, P280, P302+P352 |

| Eye Irritation | Category 2A | P280, P305+P351+P338 |

| Respiratory Irritation | Category 3 | P261, P271, P304+P340 |

Hazard Statements (based on analogue):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (based on analogue):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Experimental Protocols and Handling

Due to the lack of published, detailed experimental protocols for this compound, a general workflow for handling a powdered, potentially hazardous chemical in a research setting is provided. This should be adapted to specific experimental needs in consultation with institutional safety officers.

General Handling Workflow

References

Methodological & Application

Application Notes and Protocols for NBDT-Based Flow Cytometry Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Nitrobenzoxadiazole (NBDT)-based fluorescent probes in flow cytometry for the quantitative analysis of cellular uptake processes. The following sections detail methodologies for assessing glucose and lipid uptake, crucial parameters in metabolic research and drug development.

Core Principles

The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is a small, environmentally sensitive dye that exhibits enhanced fluorescence in hydrophobic environments. When conjugated to biological molecules like glucose (2-NBDG) or lipids (NBD-lipids), it allows for the tracking of their cellular uptake and localization. Flow cytometry provides a high-throughput method for quantifying the fluorescence intensity of individual cells, thereby offering a robust platform for studying these transport processes at the single-cell level.[1][2][3]

Application 1: Glucose Uptake Assay Using 2-NBDG

This protocol describes the use of 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog, to measure glucose transport into living cells via flow cytometry.[1] This assay is fundamental in metabolic research, particularly in studies related to diabetes and oncology, where altered glucose metabolism is a key feature.[1][4]

Experimental Workflow: 2-NBDG Glucose Uptake Assay

Caption: Workflow for measuring glucose uptake using 2-NBDG and flow cytometry.

Detailed Protocol

Materials:

-

Cells of interest (adherent or suspension)

-

2-NBDG (100 µM working solution)

-

Glucose-free culture medium

-

Phosphate-Buffered Saline (PBS)

-

Cell-based assay buffer (e.g., Hank's Balanced Salt Solution, HBSS)[5]

-

Trypsin or other cell detachment solution (for adherent cells)

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometer with a 488 nm laser

Procedure:

-

Cell Preparation:

-

For adherent cells, seed them in 12-well plates and allow them to adhere for 18-24 hours.[5] For suspension cells, ensure they are in the logarithmic growth phase.

-

Harvest the cells and wash them once with PBS.

-

Resuspend the cells in pre-warmed, glucose-free medium.

-

Incubate the cells for a period of glucose starvation, for example, for two hours at 37°C, to equilibrate them.

-

-

Experimental Treatment:

-

Treat the cells with the desired experimental compounds (e.g., inhibitors, activators) in glucose-free medium for the specified duration.

-

-

2-NBDG Staining:

-

Sample Preparation for Flow Cytometry:

-

Stop the uptake by washing the cells with ice-cold PBS or cell-based assay buffer.

-

For adherent cells, detach them using a gentle cell dissociation reagent like TrypLE Express.[5]

-

Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

-

-

Viability Staining (Optional but Recommended):

-

To exclude dead cells from the analysis, add a viability dye such as Propidium Iodide (PI) to the cell suspension just before analysis.

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer. 2-NBDG can be detected using the FITC channel (Excitation/Emission: ~485/535 nm).

-

Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).

-

Data Presentation

| Parameter | Condition 1 | Condition 2 | Control |

| Cell Type | e.g., Jurkat | e.g., L929 | e.g., Jurkat |

| 2-NBDG Concentration (µM) | 100 | 100 | 100 |

| Incubation Time (min) | 10 | 30 | 10 |

| Mean Fluorescence Intensity (MFI) | Quantitative Value | Quantitative Value | Quantitative Value |

| Percentage of Positive Cells (%) | Quantitative Value | Quantitative Value | Quantitative Value |

Application 2: Lipid Uptake Assay Using NBD-Labeled Lipids

This protocol outlines a method to quantify the internalization of fluorescently labeled lipids (NBD-lipids) at the plasma membrane of mammalian cells using flow cytometry.[2][3] This assay is valuable for studying the activity of lipid transporters (flippases) and understanding cellular lipid homeostasis.[2][3]

Experimental Workflow: NBD-Lipid Uptake Assay

Caption: Workflow for quantifying NBD-lipid internalization by flow cytometry.

Detailed Protocol

Materials:

-

Mammalian cell line of interest (e.g., CHO-K1)[2]

-

NBD-labeled lipids (e.g., NBD-phosphatidylserine)

-

Tris-Buffered Saline with Sucrose (TBSS)

-

Phenylmethylsulfonyl fluoride (B91410) (PMSF)

-

O-phenanthroline (OBAA)

-

Bovine Serum Albumin (BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them.

-

Resuspend the cells in TBSS buffer to a final concentration of approximately 1 x 10^6 cells/mL.[2]

-

To prevent the degradation of NBD-lipids by cellular phospholipases, add PMSF and OBAA to final concentrations of 1 mM and 5 µM, respectively.[2][7]

-

Incubate the cell suspension for 10 minutes at 20°C. The assay is typically performed at 20°C or lower to minimize endocytosis.[2]

-

-

NBD-Lipid Labeling:

-

Add the NBD-labeled lipid to the cell suspension.

-

Incubate for up to 60 minutes to allow for lipid internalization.[7]

-

-

Sample Preparation for Flow Cytometry:

-

Data Acquisition:

-

Analyze the samples on a flow cytometer. The NBD fluorophore can be excited by a 488 nm laser and its emission detected in the green channel.

-

Data Presentation

| Parameter | Cell Line 1 (e.g., Wild-Type) | Cell Line 2 (e.g., Knockout) |

| NBD-Lipid Used | Specify NBD-lipid | Specify NBD-lipid |

| Incubation Time (min) | 60 | 60 |

| Mean Fluorescence Intensity (MFI) - Total Uptake | Quantitative Value | Quantitative Value |

| Mean Fluorescence Intensity (MFI) - Post-BSA Exchange (Internalized) | Quantitative Value | Quantitative Value |

| Internalization Efficiency (%) | Calculated Value | Calculated Value |

References

- 1. 2-NBDG as a fluorescent indicator for direct glucose uptake measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucose uptake capacity assay Glucose Uptake Assay Kit-Green Dojindo [dojindo.co.jp]

- 5. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NBDT Staining in Pseudomonas putida

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent D-amino acids (FDAAs) are powerful tools for visualizing bacterial cell wall synthesis in vivo. These molecules are incorporated into the peptidoglycan layer by the cell's own enzymatic machinery, providing a direct readout of growth and remodeling processes. N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-D-alanine (NBDT), also known as NBD-amino-D-alanine (NADA), is a green-emitting FDAA that has been successfully used to label a variety of bacterial species. As a Gram-negative bacterium, Pseudomonas putida possesses an outer membrane that can be a barrier to some fluorescent probes. However, smaller FDAAs like this compound can effectively penetrate this layer and label the underlying peptidoglycan.

This document provides a detailed, step-by-step guide for the fluorescent labeling of Pseudomonas putida using this compound. The protocol is designed to be a starting point for researchers and can be optimized for specific experimental needs.

Principle of this compound Staining

This compound is a synthetic amino acid that mimics D-alanine, a key component of the peptide side chains in bacterial peptidoglycan. During cell wall synthesis, penicillin-binding proteins (PBPs) and L,D-transpeptidases recognize and incorporate this compound into the peptidoglycan sacculus at sites of active synthesis and remodeling. The fluorescent NBD group then allows for the visualization of these areas using fluorescence microscopy. This technique provides valuable insights into bacterial growth, cell division, and the effects of antibiotics that target cell wall biosynthesis.[1][2]

Signaling Pathway and Experimental Workflow

The incorporation of this compound into the peptidoglycan of Pseudomonas putida is a multi-step process that leverages the bacterium's natural cell wall synthesis pathway. The experimental workflow is designed to be straightforward, involving the incubation of live cells with the fluorescent probe followed by imaging.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for this compound staining. These values are recommended as a starting point and may require optimization for your specific Pseudomonas putida strain and experimental conditions.

| Parameter | Recommended Value | Range for Optimization | Notes |

| This compound Stock Solution | 10 mM in DMSO | 1-10 mM | Store at -20°C in small aliquots to avoid freeze-thaw cycles. |

| Working Concentration | 500 µM | 100 µM - 1 mM | Higher concentrations may lead to background fluorescence, while lower concentrations might require longer incubation times. |

| Incubation Time | 1-5 minutes | 30 seconds - 30 minutes | For pulse-chase experiments, use shorter incubation times. For general morphology, longer times can be used. |

| Incubation Temperature | 30°C | 25°C - 37°C | Use the optimal growth temperature for your P. putida strain. |

| Excitation Wavelength | ~470 nm | 450-480 nm | The NBD fluorophore has a broad excitation spectrum. |

| Emission Wavelength | ~550 nm | 520-560 nm | The emission peak is in the green region of the spectrum. |

Experimental Protocols

Materials

-

Pseudomonas putida strain (e.g., KT2440)

-

Luria-Bertani (LB) broth or M9 minimal medium

-

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-D-alanine (this compound/NADA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Paraformaldehyde (PFA) or ethanol (B145695) for fixation (optional)

-

Microcentrifuge tubes

-

Glass microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Protocol 1: Preparation of this compound Stock Solution

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in high-quality, anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into small, single-use volumes (e.g., 10 µL) to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Protocol 2: this compound Staining of Pseudomonas putida

-

Bacterial Culture: Inoculate 5 mL of LB broth or M9 minimal medium with a single colony of Pseudomonas putida. Incubate at 30°C with shaking (200-250 rpm) until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

-

Cell Harvest: Transfer 1 mL of the bacterial culture to a 1.5 mL microcentrifuge tube. Pellet the cells by centrifugation at 5,000 x g for 3 minutes.

-

Washing: Carefully remove the supernatant. Resuspend the cell pellet in 1 mL of fresh, pre-warmed growth medium or PBS. Repeat the centrifugation and resuspension step twice to remove any residual medium components.

-

Staining: After the final wash, resuspend the cell pellet in 1 mL of pre-warmed medium. Add the desired amount of this compound stock solution to achieve the final working concentration (e.g., 5 µL of a 10 mM stock to 1 mL of cell suspension for a final concentration of 50 µM, a good starting point for optimization).

-

Incubation: Incubate the cell suspension at 30°C with gentle shaking for 1-5 minutes. The optimal incubation time should be determined empirically.

-

Washing Excess Dye: Pellet the stained cells by centrifugation at 5,000 x g for 3 minutes.

-

Remove the supernatant and resuspend the cell pellet in 1 mL of PBS. Repeat this washing step at least two more times to minimize background fluorescence.

-

(Optional) Fixation: After the final wash, cells can be fixed to preserve their morphology. Resuspend the cell pellet in 1 mL of 4% paraformaldehyde in PBS and incubate for 20 minutes at room temperature. Alternatively, resuspend in ice-cold 70% ethanol and incubate for 10 minutes on ice. After fixation, wash the cells twice with PBS.[3]

-

Sample Mounting: After the final wash, resuspend the cell pellet in a small volume of PBS (e.g., 20-50 µL). Place 2-5 µL of the cell suspension onto a clean glass microscope slide and cover with a coverslip. To immobilize the cells and prevent them from drying out, an agarose (B213101) pad (1-1.5% agarose in PBS) can be placed on the slide before adding the cell suspension.

-

Microscopy: Image the stained bacteria using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., excitation ~470/40 nm, emission ~525/50 nm).

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak fluorescence | - this compound concentration is too low.- Incubation time is too short.- Cells are not metabolically active. | - Increase the this compound concentration.- Increase the incubation time.- Ensure you are using a healthy, mid-log phase culture. |

| High background fluorescence | - Inadequate washing after staining.- this compound concentration is too high. | - Increase the number of washing steps.- Decrease the this compound concentration. |

| Photobleaching | - Excessive exposure to excitation light. | - Minimize exposure time.- Use an anti-fade mounting medium. |

| Cells are not visible | - Improper focus.- Low cell density. | - Carefully adjust the focus.- Concentrate the cell suspension before mounting. |

Conclusion

This compound staining is a valuable technique for visualizing active cell wall synthesis in Pseudomonas putida. The protocol provided here offers a robust starting point for researchers. By optimizing parameters such as dye concentration and incubation time, this method can be adapted for a wide range of applications, from fundamental studies of bacterial growth to high-throughput screening of novel antibiotics.

References

Application of NBDT in Shotgun Proteome Analysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction